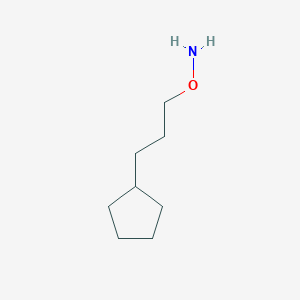

O-(3-cyclopentylpropyl)hydroxylamine

Description

Contextualization within O-Substituted Hydroxylamine (B1172632) Chemistry

O-substituted hydroxylamines are a class of organic compounds characterized by the presence of an amino group attached to an oxygen atom, which is in turn bonded to an organic substituent. nih.govresearchgate.net This arrangement confers a unique reactivity profile, making them versatile reagents in organic synthesis. rsc.org Unlike their N-substituted counterparts, O-substituted hydroxylamines are often used as potent nucleophiles and are key precursors in the synthesis of oximes, amides, and various nitrogen-containing heterocycles. researchgate.netmdpi.com The stability and reactivity of these compounds are significantly influenced by the nature of the oxygen-linked substituent, making the study of differently substituted hydroxylamines an active area of research. mdpi.com

Rationale for Investigating O-(3-cyclopentylpropyl)hydroxylamine as a Model Compound

The investigation of this compound as a model compound is driven by the desire to understand how the interplay of steric and electronic effects of the cyclopentylpropyl group influences the reactivity of the hydroxylamine moiety. The cyclopentyl group provides a degree of steric bulk, while the propyl linker offers conformational flexibility. This combination is particularly relevant in the study of enzyme inhibitors and other biologically active molecules where precise molecular recognition is crucial. nih.gov By studying a structurally well-defined yet non-trivial compound like this compound, researchers can gain insights into the fundamental principles that govern the behavior of more complex O-substituted hydroxylamines.

Overview of Contemporary Research Paradigms in Hydroxylamine Derivatives

Contemporary research on hydroxylamine derivatives is multifaceted, with significant efforts directed towards the development of novel synthetic methodologies and the discovery of new applications. mdpi.com In synthetic chemistry, there is a strong focus on creating more efficient and selective methods for the formation of C-N and N-O bonds using hydroxylamine-based reagents. rsc.org This includes the development of catalytic systems that can tolerate a wide range of functional groups. mdpi.com In medicinal chemistry, hydroxylamine derivatives are being explored for their potential as therapeutic agents, particularly as enzyme inhibitors. nih.gov The ability of the hydroxylamine functional group to coordinate with metal centers in enzymes makes it an attractive pharmacophore for the design of new drugs. nih.gov Furthermore, the unique reactivity of hydroxylamines is being harnessed in the field of chemical biology for the development of chemical probes and for bioconjugation reactions.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

O-(3-cyclopentylpropyl)hydroxylamine |

InChI |

InChI=1S/C8H17NO/c9-10-7-3-6-8-4-1-2-5-8/h8H,1-7,9H2 |

InChI Key |

RGQUBBUWBYPDNG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CCCON |

Origin of Product |

United States |

Advanced Synthetic Methodologies for O 3 Cyclopentylpropyl Hydroxylamine and Its Analogues

Development and Optimization of Synthetic Pathways to O-(3-cyclopentylpropyl)hydroxylamine

The efficient synthesis of this compound relies on the strategic formation of the N-O-C bond. Key to this is the preparation of the precursor alcohol, 3-cyclopentylpropan-1-ol, which can then be converted to the desired hydroxylamine (B1172632) derivative through several established methods. A common route to 3-cyclopentylpropan-1-ol involves the reduction of 3-cyclopentylpropionic acid.

Regioselective O-Alkylation Strategies

A primary challenge in the synthesis of O-alkylhydroxylamines is achieving regioselectivity, specifically O-alkylation over N-alkylation. Direct alkylation of hydroxylamine often leads to a mixture of N- and O-alkylated products, with N-alkylation typically being the major pathway. wikipedia.org To circumvent this, strategies involving N-protected hydroxylamine derivatives are commonly employed, ensuring that the alkylation occurs exclusively on the oxygen atom.

Two prominent and effective strategies for the regioselective O-alkylation to form compounds like this compound are the Mitsunobu reaction and the alkylation of N-hydroxycarbamates.

The Mitsunobu reaction provides a reliable method for converting primary and secondary alcohols directly into their corresponding O-alkylated N-hydroxyphthalimide derivatives. nih.govorganic-chemistry.orgnii.ac.jp In the context of synthesizing this compound, this would involve the reaction of 3-cyclopentylpropan-1-ol with N-hydroxyphthalimide in the presence of a phosphine (B1218219) reagent (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). nih.govorganic-synthesis.com The reaction proceeds with inversion of configuration at the alcohol's stereocenter, although for an achiral alcohol like 3-cyclopentylpropan-1-ol, this is not a factor. The resulting N-(3-cyclopentylpropoxy)phthalimide can then be readily deprotected, typically via hydrazinolysis, to yield the free this compound. nih.gov

Another robust strategy involves the O-alkylation of N-hydroxycarbamates , such as tert-butyl N-hydroxycarbamate. organic-chemistry.orgorganic-chemistry.org This method typically involves a two-step process. First, the starting alcohol, 3-cyclopentylpropan-1-ol, is converted into a good leaving group, commonly a mesylate, by reaction with methanesulfonyl chloride in the presence of a base. The resulting 3-cyclopentylpropyl mesylate is then used to alkylate the oxygen of tert-butyl N-hydroxycarbamate. The final step is the acidic N-deprotection of the carbamate (B1207046) to afford the desired O-alkylhydroxylamine, often isolated as its hydrochloride salt. organic-chemistry.orgorganic-chemistry.org

Exploration of Precursor Derivatives for Efficient Synthesis (e.g., N-hydroxyurethane, hydroxylamine salts)

The choice of hydroxylamine precursor is critical for an efficient and high-yielding synthesis. As mentioned, direct alkylation of hydroxylamine salts (e.g., hydroxylamine hydrochloride or sulfate) is often complicated by poor regioselectivity. wikipedia.org Therefore, N-protected derivatives are generally preferred.

N-hydroxyurethanes , particularly tert-butyl N-hydroxycarbamate (Boc-NHOH), serve as excellent precursors. The Boc-protecting group is stable under the basic conditions required for O-alkylation and can be readily removed under acidic conditions. organic-chemistry.orgorganic-chemistry.org This approach offers a clean and efficient pathway to the desired product.

N-hydroxyphthalimide is another widely used precursor, especially in the context of the Mitsunobu reaction. nih.gov Its acidity allows for facile reaction under Mitsunobu conditions. The phthalimide (B116566) group can be cleaved using hydrazine (B178648) or methylhydrazine to release the free hydroxylamine. google.com A Chinese patent describes a general method for hydroxylamine synthesis that involves reacting an alcohol-derived sulfonate with an N-hydroxy cyclic imide like N-hydroxyphthalimide, followed by hydrazinolysis. google.com

The following table summarizes the key features of these precursor derivatives:

| Precursor Derivative | Common Synthetic Application | Advantages | Disadvantages |

| Hydroxylamine Salts | Direct alkylation (less common) | Readily available | Poor regioselectivity (N- vs. O-alkylation) |

| N-hydroxyurethane (e.g., Boc-NHOH) | O-alkylation with alkyl halides/sulfonates | Good O-selectivity, stable protecting group | Requires a two-step activation/alkylation process from the alcohol |

| N-hydroxyphthalimide | Mitsunobu reaction with alcohols | Direct conversion from alcohols, good yields | Mitsunobu reagents can be expensive, purification from byproducts can be challenging |

Evaluation of Catalytic and Metal-Free Synthetic Conditions

While the classical methods described above are robust, there is growing interest in developing catalytic and more environmentally benign synthetic routes.

Catalytic Conditions: Palladium-catalyzed cross-coupling reactions have been developed for the O-arylation of hydroxylamine equivalents, suggesting the potential for catalytic approaches in O-alkylation as well. organic-chemistry.org Iron-catalyzed methodologies have also been reported for the installation of N-alkyl-hydroxylamine reagents onto alkenes, highlighting the potential of earth-abundant metals in related transformations. ethz.ch Although not directly applied to the synthesis of this compound, these catalytic systems offer avenues for future research into more efficient and sustainable synthetic pathways.

Metal-Free Synthetic Conditions: The Mitsunobu reaction and the alkylation of N-hydroxycarbamates are inherently metal-free processes, which is advantageous in avoiding metal contamination in the final product. nih.govorganic-chemistry.org Recent research has also focused on organocatalytic approaches. For instance, the decarboxylative alkylation of N-hydroxyphthalimide (NHP) esters with olefins has been achieved using an organocatalytic strategy, providing a metal-free route to C-N bond formation that could potentially be adapted for C-O bond formation in this context. rsc.org

The following table provides a comparative overview of these conditions:

| Condition | Example Reaction | Advantages | Potential Challenges |

| Catalytic (e.g., Pd, Fe) | Cross-coupling reactions | Lower catalyst loading, potential for novel reactivity | Metal contamination, cost of precious metal catalysts |

| Metal-Free | Mitsunobu reaction, Alkylation of N-hydroxycarbamates | Avoids metal contamination, often uses readily available reagents | Can require stoichiometric amounts of reagents, potential for byproduct formation |

Synthesis of Structurally Modified this compound Analogues

The structural modification of this compound can provide access to a library of related compounds for various applications. These modifications can be targeted at the cyclopentyl ring or the propyl chain.

Cyclopentyl Ring Modifications and Bioisosteric Replacements

The cyclopentyl moiety can be replaced with other cyclic or acyclic groups to probe structure-activity relationships or to modulate physicochemical properties. This concept of bioisosteric replacement is a common strategy in medicinal chemistry. nih.gov

Cyclopentyl Ring Modifications: Simple modifications could include the introduction of substituents on the cyclopentyl ring. This would require starting with a substituted cyclopentyl-containing precursor, such as a substituted cyclopentylpropionic acid.

Bioisosteric Replacements: More significant modifications involve replacing the cyclopentyl ring with other groups that mimic its size, shape, and electronic properties. Common bioisosteres for a cyclopentyl ring include:

Other cycloalkanes: Cyclohexyl or cyclobutyl groups can be introduced by starting with the corresponding cyclohexyl- or cyclobutyl-propanol.

Heterocycles: Saturated heterocycles such as tetrahydrofuran (B95107) or pyrrolidine (B122466) could be used as replacements. The synthesis would begin with the appropriately substituted heterocyclic propanol.

Acyclic fragments: Branched alkyl groups, such as an isobutyl or a neopentyl group, can sometimes serve as mimics of a cyclic structure.

The synthesis of these analogues would follow the same general synthetic pathways described for the parent compound, starting from the appropriately modified alcohol precursor.

The following table presents some potential bioisosteric replacements for the cyclopentyl group and the required starting alcohol:

| Bioisosteric Replacement | Required Starting Alcohol |

| Cyclohexyl | 3-Cyclohexylpropan-1-ol |

| Cyclobutyl | 3-Cyclobutylpropan-1-ol |

| Tetrahydrofuranyl | 3-(Tetrahydrofuran-2-yl)propan-1-ol |

| Isobutyl | 4-Methylpentan-1-ol |

Propyl Chain Elongation, Branching, and Desaturation

Modification of the three-carbon propyl chain can also lead to a diverse range of analogues.

Chain Elongation: Synthesizing analogues with longer alkyl chains (e.g., butyl, pentyl) is straightforward and can be achieved by starting with the corresponding cyclopentylalkanol. For example, O-(4-cyclopentylbutyl)hydroxylamine would be synthesized from 4-cyclopentylbutan-1-ol.

Branching: Introducing branching on the propyl chain can be accomplished by using a branched alcohol precursor. For instance, the synthesis of an analogue with a methyl branch at the 2-position of the propyl chain would require 3-cyclopentyl-2-methylpropan-1-ol as the starting material.

Desaturation: Introducing unsaturation (i.e., a double or triple bond) into the propyl chain would require a more tailored synthetic approach. For an analogue with a double bond, a potential starting material could be an allylic alcohol derived from a cyclopentyl-containing aldehyde or ketone. The synthesis of such precursors would likely involve multi-step sequences.

The following table outlines strategies for modifying the propyl chain:

| Modification | Synthetic Strategy | Example Precursor Alcohol |

| Elongation | Use a longer chain cyclopentylalkanol | 4-Cyclopentylbutan-1-ol |

| Branching | Use a branched chain cyclopentylalkanol | 3-Cyclopentyl-2-methylpropan-1-ol |

| Desaturation | Use an unsaturated cyclopentylalkanol | 3-Cyclopentylprop-2-en-1-ol |

N-Substitution and Derivatization Strategies for Hydroxylamine Moiety

The functionalization of the nitrogen atom in O-alkylhydroxylamines like this compound is crucial for creating diverse analogues and building blocks for more complex molecules. A variety of N-substitution and derivatization strategies have been developed, ranging from classic alkylation and acylation to modern metal-catalyzed cross-coupling reactions.

N-arylation, for instance, can be achieved using transition-metal catalysts. Palladium-catalyzed cross-coupling reactions using ligands such as BippyPhos have proven effective for the N-arylation of hydroxylamines with various aryl bromides, chlorides, and iodides. organic-chemistry.org Similarly, copper-catalyzed methods provide a valuable alternative for coupling hydroxylamines with aryl iodides, accommodating a broad range of functional groups on both coupling partners. organic-chemistry.org For analogues like O-cyclopropyl hydroxylamines, metal-free conditions for N-arylation have also been identified, expanding the toolkit for creating N-aryl derivatives. rsc.orgnih.gov

Derivatization is not limited to N-arylation. The hydroxylamine moiety can undergo chemoselective amide-bond forming ligations. For example, N-Methyliminodiacetyl (MIDA) acylboronates react with O-alkylhydroxylamines in water to form amide bonds, a reaction that is unreactive with other related compounds like potassium acyltrifluoroborates (KATs). rsc.org Furthermore, derivatization with reagents like Dansyl Chloride allows for the detection of trace amounts of hydroxylamine impurities in drug substances through Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.net

These derivatized products have significant synthetic utility. N-arylated O-cyclopropyl hydroxamates, for example, can undergo a one-pot rsc.orgrsc.org-sigmatropic rearrangement, cyclization, and rearomatization cascade to produce structurally diverse substituted tetrahydroquinolines. rsc.orgnih.gov

| Strategy | Reagents/Catalysts | Substrate Scope | Key Findings & Applications | Reference |

|---|---|---|---|---|

| N-Arylation | Pd-catalyst with BippyPhos ligand; Cu-catalyst | O-alkylhydroxylamines with aryl halides (Br, Cl, I) | Provides versatile N-arylhydroxylamine products. organic-chemistry.org | organic-chemistry.org |

| Metal-Free N-Arylation | Base-mediated conditions | O-cyclopropyl hydroxylamines (analogues) | Enables synthesis of precursors for N-heterocycles like tetrahydroquinolines. rsc.orgnih.gov | rsc.orgnih.gov |

| Amide Bond Ligation | N-Methyliminodiacetyl (MIDA) acylboronates | O-alkylhydroxylamines, including unprotected peptides | Chemoselective reaction in aqueous media. rsc.org | rsc.org |

| Analytical Derivatization | Dansyl Chloride | N, O-Dimethyl Hydroxylamine (for impurity detection) | Enables sensitive detection by LC-MS. researchgate.net | researchgate.net |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of hydroxylamines is a critical step towards sustainable chemical manufacturing. Traditional methods often rely on harsh conditions and produce significant waste. researchgate.netrepec.org Modern approaches aim to mitigate these environmental impacts by developing cleaner, more efficient, and safer synthetic routes. Key areas of focus include the use of environmentally benign solvents, the development of sustainable catalysts, and the utilization of renewable feedstocks and energy sources. researchgate.netacs.org

Recent breakthroughs include electrosynthesis and plasma-electrochemical pathways that use air and water as raw materials, operating at ambient temperature and pressure. researchgate.netrepec.orgcas.cn These methods represent a paradigm shift, moving away from conventional processes that depend on ammonia (B1221849) and high-energy inputs. researchgate.netrepec.org

A major thrust in green synthesis is the replacement of volatile and hazardous organic solvents with water or the elimination of solvents altogether. researchgate.net The development of reactions in aqueous media is particularly attractive due to water's low cost, non-flammability, and minimal environmental impact.

Electrocatalytic strategies have emerged as powerful tools for green hydroxylamine synthesis in aqueous environments. researchgate.net For instance, the electroreduction of nitrate (B79036) in water, mediated by specific catalysts, can produce hydroxylamine. acs.orgnih.gov A novel approach involves using cyclopentanone (B42830) to capture the hydroxylamine in situ, forming an oxime that can be easily hydrolyzed to release the desired product, thereby preventing over-reduction to ammonia. acs.orgnih.gov This ketone-mediated process has demonstrated high Faradaic efficiency and formation rates in aqueous solutions. acs.orgnih.gov Another innovative method is a plasma-electrochemical cascade pathway that synthesizes hydroxylamine directly from air and water at room temperature, completely avoiding organic solvents and harsh reagents. researchgate.netrepec.org

| Green Approach | Methodology | Key Advantages | Example/Finding | Reference |

|---|---|---|---|---|

| Aqueous Medium | Ketone-mediated electroreduction of nitrate | Uses water as solvent; prevents over-reduction. | Cyclopentanone captures hydroxylamine as an oxime, achieving 47.8% Faradaic efficiency. acs.orgnih.gov | acs.orgnih.gov |

| Solvent-Free | Plasma-electrochemical cascade pathway | Uses air and water as raw materials; operates at ambient conditions. | Generates a nitric acid solution from air and water, which is then electroreduced. researchgate.netrepec.org | researchgate.netrepec.org |

| Reduced Organic Solvents | Green Electrosynthesis | Avoids additional reduction agents and organic solvents. | CuS catalyst suppresses N-O bond cleavage during electrocatalytic hydrogenation. researchgate.net | researchgate.net |

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency, selectivity, and reduce energy consumption. The development of catalysts from earth-abundant, non-toxic materials is a key research objective.

For hydroxylamine synthesis, several sustainable catalyst systems have been reported. Supported platinum catalysts, for example, have been used for the highly selective hydrogenation of nitroaromatics to N-aryl hydroxylamines at room temperature and atmospheric pressure. rsc.org The selectivity of this process can be finely tuned by using additives like dimethyl sulfoxide, which inhibits the further reduction of the hydroxylamine to an aniline. rsc.org

In the realm of electrocatalysis, copper-based catalysts have shown significant promise. A catalyst derived from a metal-organic framework, featuring a co-existence of Cu⁰ and Cu⁺ species, facilitates the electroreduction of nitrate to hydroxylamine in water. acs.org Another notable example is a Copper Sulfide (CuS) catalyst that optimizes the adsorption energy of reaction intermediates, preventing the cleavage of the N-O bond and thus leading to high selectivity for hydroxylamines from oximes. researchgate.net Bismuth-based catalysts have also been employed in the electroreduction of nitric acid, achieving high faradaic efficiency for hydroxylamine production. researchgate.netrepec.org These advancements in catalysis are crucial for developing economically viable and environmentally sustainable methods for producing this compound and its analogues.

| Catalyst System | Reaction Type | Key Features & Performance | Reference |

|---|---|---|---|

| Supported Platinum (e.g., Pt/SiO₂) | Hydrogenation of nitroaromatics | Achieves excellent yields (up to 99%) at room temperature and 1 bar H₂; selectivity controlled by additives. rsc.org | rsc.org |

| Copper Sulfide (CuS) | Electrocatalytic hydrogenation of oximes | Suppresses N-O bond cleavage, leading to high selectivity for hydroxylamines. researchgate.net | researchgate.net |

| MOF-derived Copper (Cu⁰/Cu⁺) | Electroreduction of nitrate | Facilitates protonation and reduction steps in aqueous media. acs.orgnih.gov | acs.orgnih.gov |

| Bismuth-based catalyst | Electroreduction of nitric acid | Achieves high Faradaic efficiency (81.0%) and selectivity (95.8%) for hydroxylamine. researchgate.netrepec.org | researchgate.netrepec.org |

Investigations into Molecular Interactions and Recognition Mechanisms of O 3 Cyclopentylpropyl Hydroxylamine

Exploration of O-(3-cyclopentylpropyl)hydroxylamine as a Ligand

Hydroxylamine (B1172632) and its derivatives are known for their versatile coordination chemistry, capable of binding to metal ions in various modes. nih.gov However, their use as ligands for transition metals has been somewhat limited due to the instability of some of the resulting complexes, which can undergo decomposition, disproportionation, or oxidation. nih.gov The design of more complex hydroxylamine derivatives, such as macrocyclic poly-N-hydroxylamines, has been shown to enhance the stability of the metal complexes, partly due to the macrocycle effect and intramolecular hydrogen bonding. nih.gov

While specific studies on this compound are not available, the coordination chemistry of hydroxylamine derivatives is an active area of research. Hydroxylamines can coordinate to metal ions through the nitrogen atom, the oxygen atom, or in a side-on fashion involving both atoms (η²-coordination). nih.gov The specific coordination mode can be influenced by the steric and electronic properties of the substituents on the hydroxylamine. For an O-alkylhydroxylamine like this compound, coordination would likely occur through the nitrogen atom's lone pair of electrons, similar to amines.

Studies on N-formyl hydroxylamines have shown they can act as bidentate ligands, coordinating to Co(III) centers through the carbonyl oxygen and the deprotonated hydroxyl group. rsc.org Similarly, N,N-bis(2-{pyrid-2-ylethyl})hydroxylamine has been shown to form stable complexes with Cr(III), Mn(II), Ni(II), and Cd(II), coordinating in a side-on mode with chromium and via the nitrogen for the other metals. researchgate.net The bulky 3-cyclopentylpropyl group in this compound would likely influence the stereochemistry and coordination number of any potential metal complexes.

The chelate effect describes the enhanced stability of metal complexes containing polydentate ligands (chelating agents) compared to complexes with analogous monodentate ligands. uwimona.edu.jmlibretexts.org This increased stability is largely due to a favorable entropy change upon chelation. uwimona.edu.jm Since this compound is a monodentate ligand, it would not exhibit the chelate effect on its own. However, its stability constants with various metal ions would be a key measure of the strength of the metal-ligand interaction.

The stability of a metal complex is quantified by its formation constant (Kf) or stability constant (β), often expressed in logarithmic form (log K). uwimona.edu.jm High values indicate a strong affinity between the ligand and the metal ion. beloit.edu For example, the stability of Ni(II) complexes with chelating agents like ethylenediamine (B42938) is orders of magnitude higher than with monodentate ammonia (B1221849) ligands. libretexts.org While no stability constants have been reported for this compound, they could be determined experimentally using techniques like potentiometric or spectrophotometric titrations. beloit.edu The stability of complexes with macrocyclic hydroxylamine ligands has been shown to increase upon deprotonation of the hydroxylamine groups, indicating a pH-dependent binding efficiency. nih.gov

Table 1: Illustrative Stability Constants (log Kf) for Ni(II) Complexes with Monodentate and Bidentate Ligands This table provides example data for analogous compounds to illustrate the chelate effect and is not representative of this compound.

| Ligand | Ligand Type | Complex Formed | log Kf | Reference |

|---|---|---|---|---|

| Ammonia (NH3) | Monodentate | [Ni(NH3)6]2+ | 8.61 | libretexts.org |

| Ethylenediamine (en) | Bidentate (Chelating) | [Ni(en)3]2+ | 18.28 | libretexts.org |

An interesting feature of hydroxylamine-based ligands is their potential for redox non-innocence, meaning the ligand itself can participate in redox reactions, affecting the reactivity of the metal complex. nih.gov Deprotonated hydroxylamine ligands have been shown to stabilize higher oxidation states of transition metals, such as Fe(IV), Mn(IV), and Ni(IV). nih.gov

The redox properties of a complex can be investigated using techniques like cyclic voltammetry. researchgate.net Studies on homoleptic Al(III) complexes with azobisphenolate (azp) ligands, which are redox-active, show that the frontier molecular orbitals are located on the ligands, not the redox-innocent Al(III) ion. This confirms that the azp ligands are susceptible to oxidation. researchgate.net Similarly, O-alkylhydroxylamines could potentially act as redox-active ligands, although their redox potential would be influenced by the nature of the alkyl substituent. The 3-cyclopentylpropyl group is an electron-donating alkyl group, which might affect the ease of oxidation of the hydroxylamine moiety. In some cases, the interaction with metal ions can lead to the reduction of the hydroxylamine ligand itself. researchgate.net

Enzymatic Interaction Studies of this compound and Its Analogues

Hydroxylamine and its derivatives are known to interact with various enzymes, often acting as inhibitors. nih.govwikipedia.org They can function as irreversible inhibitors for some enzymes, such as the oxygen-evolving complex in photosynthesis, and can permanently disable heme-containing enzymes. wikipedia.org

O-alkylhydroxylamines have been identified as a promising class of inhibitors for the enzyme Indoleamine 2,3-dioxygenase-1 (IDO1), a heme-containing oxidoreductase that is a therapeutic target for cancer. nih.gov The parent compound of this class, O-benzylhydroxylamine, was found to be a potent sub-micromolar inhibitor of IDO1. nih.gov Structure-activity relationship studies on over forty derivatives revealed that inhibitor potency could be improved, for instance, by adding halogen atoms to the aromatic ring. nih.gov

The inhibitory characteristics of these compounds were confirmed by determining their inhibitory constants (Ki). For two potent O-alkylhydroxylamines, Ki values of 164 nM and 154 nM were reported against IDO1. nih.gov These compounds demonstrated an uncompetitive mode of inhibition, and their interaction with the enzyme was found to be reversible. nih.gov Hydroxylamine itself has been shown to act as a competitive inhibitor for alcohol dehydrogenase (ADH). osti.govresearchgate.net The potency of this compound as an enzyme inhibitor would depend on the specific enzyme target and how the size and lipophilicity of the cyclopentylpropyl group affect its binding to the active site.

Table 2: In Vitro Inhibition Data for O-Alkylhydroxylamine Analogues against Indoleamine 2,3-dioxygenase-1 (IDO1) This table presents data for related O-alkylhydroxylamines to illustrate typical inhibitory activities and is not data for this compound.

| Compound | Enzyme Assay IC50 (µM) | HeLa Cell-Based Assay IC50 (µM) | Ki (nM) | Reference |

|---|---|---|---|---|

| O-benzylhydroxylamine | 0.78 | >20 | N/A | nih.gov |

| Compound 8 (analogue) | 0.18 | 0.10 | 164 | nih.gov |

| Compound 9 (analogue) | 0.17 | 0.70 | 154 | nih.gov |

The mechanism of enzyme inhibition by O-alkylhydroxylamines has been investigated through spectroscopic and modeling studies. For IDO1, it was shown that these compounds coordinate directly to the ferrous heme iron in the enzyme's active site. nih.gov This mode of action supports the hypothesis that O-alkylhydroxylamines act as stable structural mimics of the proposed alkylperoxy transition or intermediate state in the IDO1 catalytic cycle. nih.govnih.gov

In the case of cytochrome P450 enzymes, N-substituted hydroxylamines can be involved in the formation of metabolic intermediate complexes (MICs), where a nitroso metabolite coordinates tightly to the heme iron, preventing enzyme turnover. nih.gov While O-alkylhydroxylamines like this compound would not form a nitroso metabolite in the same way, direct coordination to a metal cofactor, such as heme iron, is a plausible mechanism of action for enzyme inhibition. Docking studies with O-benzylhydroxylamine suggested potential binding modes within the active site cavity of IDO1, interacting with key residues. nih.gov The specific interactions of this compound would be dictated by the shape and properties of its alkyl group and how it fits into the enzyme's active site.

An extensive search for scientific literature and data pertaining to the molecular interactions and recognition mechanisms of this compound has been conducted. Despite employing targeted search strategies focused on substrate mimicry, competitive binding, receptor profiling, and cellular interaction mechanisms, no specific research findings, data, or publications directly investigating this compound were identified in the public domain.

The requested article, "," requires detailed, scientifically accurate content for the following sections:

Cellular and Subcellular Interaction Mechanisms (in vitro, non-human models)

Intracellular Target Engagement Investigations

Without accessible data from primary or secondary research sources, it is not possible to generate the thorough, informative, and scientifically accurate content required by the prompt. The creation of data tables and detailed research findings is contingent upon the existence of such information, which could not be located.

Therefore, the article focusing on the chemical compound “this compound” with the specified outline cannot be generated at this time.

Based on a comprehensive search of available scientific literature, there is currently no specific information detailing the modulation of cellular signaling pathways by the compound This compound .

The scientific community has not published studies that would elucidate the effects of this particular compound on any cellular signaling pathways. Therefore, the section on "Modulation of Cellular Signaling Pathways" cannot be developed with scientifically accurate and verifiable information.

Computational Chemistry and Theoretical Characterization of O 3 Cyclopentylpropyl Hydroxylamine

Quantum Chemical Calculations of Electronic and Geometric Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic and geometric properties of O-(3-cyclopentylpropyl)hydroxylamine. These calculations provide optimized molecular geometry, bond lengths, and angles, forming the basis for more advanced electronic analyses.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. ossila.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxylamine (B1172632) moiety (-ONH2), specifically the nitrogen and oxygen atoms with their lone pairs of electrons. The LUMO, conversely, would likely be distributed across the σ* antibonding orbitals of the C-O and N-H bonds. Analysis of these orbitals helps predict how the molecule will interact with other chemical species. youtube.com

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound This table presents illustrative data based on typical values for similar organic molecules.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.85 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | 2.15 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 9.00 | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. nih.gov The MEP map uses a color spectrum to indicate electrostatic potential, where red signifies regions of high electron density (negative potential, prone to electrophilic attack) and blue represents regions of electron deficiency (positive potential, prone to nucleophilic attack).

In the case of this compound, the MEP surface would show a significant negative potential (red/yellow) concentrated around the electronegative oxygen and nitrogen atoms of the hydroxylamine group due to their lone pairs of electrons. The hydrogen atoms of the amine group and the alkyl chain would exhibit a positive potential (blue), identifying them as potential sites for nucleophilic interaction. This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding. nih.gov

The flexibility of the propyl chain and the non-planar nature of the cyclopentyl ring grant this compound significant conformational freedom. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. chemistrysteps.comunicamp.br

Tautomerism in O-substituted hydroxylamines is not common. The parent molecule, hydroxylamine (NH2OH), can theoretically exist as a tautomer called azane (B13388619) oxide (H3N+-O-). wikipedia.org However, for this compound, the oxygen atom is already bonded to the propyl group, making this type of tautomerization highly unlikely.

Molecular Dynamics Simulations for Solvent and Binding Interactions

Molecular dynamics (MD) simulations offer a powerful method to study the dynamic behavior of molecules over time, providing insights into their interactions with their environment, such as a solvent or a biological target. nih.gov

The presence of a solvent, particularly a polar one like water, can significantly influence the conformation and properties of a solute. MD simulations can model these effects by surrounding the molecule with either an explicit shell of solvent molecules or an implicit solvent continuum. bohrium.com

For this compound, the hydroxylamine group is capable of forming hydrogen bonds with water molecules. These interactions can stabilize certain conformations over others, influencing the molecule's average shape in solution. Simulations can reveal the structure of the solvation shell, the dynamics of hydrogen bond formation and breakage, and how the hydrophobic cyclopentyl and propyl groups affect the local water structure. nih.govmdpi.com

MD simulations are extensively used in drug design to explore how a ligand interacts with a biological target like an enzyme or receptor. meilerlab.org The process typically begins with molecular docking to predict an initial binding pose, followed by MD simulations to assess the stability of this pose and characterize the binding dynamics. mdpi.comnih.gov

When simulating the binding of this compound to a hypothetical receptor, the simulation would track the ligand's movement within the binding site, the conformational changes in both the ligand and the protein, and the network of interactions that stabilize the complex. Key interactions would include hydrogen bonds between the hydroxylamine group and polar residues in the active site, as well as van der Waals or hydrophobic interactions involving the cyclopentyl ring and propyl chain. nih.gov By calculating the binding free energy over the course of the simulation, researchers can estimate the binding affinity and stability of the ligand-receptor complex. mdpi.com

Table 2: Illustrative Interaction Energy Contributions for Ligand-Target Binding This table presents hypothetical data to exemplify the output of an MD simulation analysis.

| Interaction Type | Energy Contribution (kcal/mol) | Key Molecular Moieties Involved |

| Electrostatic Energy | -5.2 | Hydroxylamine group interacting with charged/polar residues (e.g., Asp, Glu, Asn). |

| Van der Waals Energy | -4.5 | Cyclopentyl ring and propyl chain interacting with hydrophobic pockets (e.g., Leu, Val, Ile). |

| Hydrogen Bonds | -3.8 | -ONH2 group acting as a hydrogen bond donor and acceptor. |

| Solvation Energy (Desolvation Penalty) | +6.1 | Energy cost of removing the ligand and binding site from water. |

| Total Binding Free Energy (ΔG) | -7.4 | Overall predicted binding affinity. |

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Predictions

The exploration of the therapeutic potential of any chemical entity, including this compound, is greatly enhanced by computational methodologies that predict its biological activity and mechanism of action based on its molecular structure. Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) studies are pivotal in this regard, offering insights that guide the synthesis of more potent and selective analogs. These computational approaches are particularly valuable in the early stages of drug discovery, as they can significantly reduce the time and resources required for experimental screening. elsevierpure.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Targets

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are built upon the principle that the biological effect of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. creative-biolabs.com For this compound, QSAR models could be developed to predict its activity against various biological targets, such as enzymes or receptors.

The development of a QSAR model for this compound and its analogs would typically involve the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) against a specific target would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be employed to generate an equation that links the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.

Below is an illustrative data table for a hypothetical QSAR model for a series of this compound analogs.

| Compound ID | LogP (Hydrophobicity) | Molecular Weight (MW) | Polar Surface Area (PSA) | Predicted pIC50 |

| Analog 1 | 2.5 | 159.26 | 32.59 | 5.2 |

| Analog 2 | 2.8 | 173.29 | 32.59 | 5.5 |

| Analog 3 | 2.2 | 159.26 | 41.82 | 4.9 |

| Analog 4 | 3.1 | 187.32 | 32.59 | 5.8 |

This table is for illustrative purposes only and does not represent actual experimental data.

In such a model, descriptors like LogP (a measure of hydrophobicity), molecular weight, and polar surface area could be correlated with the biological activity (expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration). A resulting QSAR equation might take the form:

pIC50 = β0 + β1(LogP) - β2(PSA) + ...

where the coefficients (β) indicate the positive or negative contribution of each descriptor to the activity. Such models can guide the synthesis of new derivatives with potentially enhanced potency. derpharmachemica.com

Pharmacophore Modeling and Virtual Screening Based on this compound Scaffold

Pharmacophore modeling is another powerful ligand-based drug design technique that focuses on the three-dimensional arrangement of essential chemical features responsible for a molecule's biological activity. patsnap.com A pharmacophore model represents the key interaction points between a ligand and its biological target, such as hydrogen bond donors and acceptors, hydrophobic centers, and charged groups. patsnap.com

For the this compound scaffold, a pharmacophore model could be generated based on its structure and known active analogs. The key pharmacophoric features of this scaffold would likely include:

A Hydrogen Bond Donor: The hydroxyl group of the hydroxylamine moiety.

A Hydrogen Bond Acceptor: The nitrogen atom of the hydroxylamine moiety.

A Hydrophobic Feature: The cyclopentyl ring.

This pharmacophore model could then be used as a 3D query in a virtual screening campaign to search large chemical databases for novel compounds that possess a similar arrangement of these key features. nih.gov Virtual screening allows for the rapid and cost-effective identification of potential hit compounds for further experimental testing. researchgate.net

The process of pharmacophore-based virtual screening would involve:

Pharmacophore Model Generation: Creating a 3D model that encapsulates the essential structural features of this compound believed to be crucial for its biological activity.

Database Screening: Searching large compound libraries (e.g., ZINC, PubChem) for molecules that match the pharmacophore query. mdpi.com

Hit Filtering and Ranking: The identified hits would be filtered based on various criteria, such as drug-likeness (e.g., Lipinski's rule of five), and ranked based on how well they fit the pharmacophore model.

Molecular Docking: The top-ranked hits could then be subjected to molecular docking studies to predict their binding mode and affinity to the putative biological target.

An illustrative table of potential pharmacophoric features derived from the this compound scaffold is presented below.

| Pharmacophoric Feature | Structural Moiety | Potential Interaction |

| Hydrogen Bond Donor | -OH of hydroxylamine | Interaction with an acceptor group on the target protein |

| Hydrogen Bond Acceptor | -NH of hydroxylamine | Interaction with a donor group on the target protein |

| Hydrophobic Center | Cyclopentyl ring | Interaction with a hydrophobic pocket in the target protein |

This table is for illustrative purposes only and represents a hypothetical pharmacophore model.

Through these computational approaches, the structural features of this compound can be systematically analyzed to predict its biological activities and guide the discovery of novel therapeutic agents.

Advanced Spectroscopic and Analytical Methodologies for Research Applications of O 3 Cyclopentylpropyl Hydroxylamine

Elucidation of Reaction Intermediates and Reaction Pathways

Understanding the formation and transformation of O-(3-cyclopentylpropyl)hydroxylamine requires analytical tools that can monitor reactions in real-time and identify short-lived species.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for real-time monitoring of chemical reactions, providing detailed mechanistic and kinetic information. bruker.com This method allows for the quantitative profiling of all species involved in a reaction, including starting materials, intermediates, and products, without the need for sample work-up. rsc.org

In the context of this compound synthesis or its subsequent reactions, in situ NMR can be employed to track the consumption of reactants and the formation of the product. By monitoring characteristic peaks of the cyclopentyl group, the propyl chain, and the protons adjacent to the hydroxylamine (B1172632) moiety, a reaction profile can be generated. For instance, the disappearance of a precursor's signal and the concurrent appearance of signals corresponding to this compound can be integrated over time to determine reaction kinetics. researchgate.net

Table 1: Hypothetical ¹H NMR Data for Monitoring the Synthesis of this compound

| Compound/Intermediate | Key Proton Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration Change over Time |

| Precursor (e.g., 3-cyclopentylpropyl bromide) | -CH₂Br | 3.40 | Triplet | Decreases |

| Hydroxylamine | -NH₂OH | Broad Singlet | Disappears/Shifts | |

| This compound | -OCH₂- | 3.65 | Triplet | Increases |

| This compound | Cyclopentyl Protons | 1.10 - 1.85 | Multiplet | Increases |

This table is illustrative and actual chemical shifts may vary depending on the specific reaction conditions and solvent.

The quantitative nature of NMR allows for the immediate calculation of a mass balance at any point during the reaction, aiding in the identification of any unexpected side products or stable intermediates. rsc.org

Time-resolved mass spectrometry (MS) is an essential tool for detecting and characterizing short-lived or transient species in a chemical reaction. This technique provides insights into reaction mechanisms by capturing fleeting intermediates that are not observable by slower analytical methods. nih.gov

When studying reactions involving this compound, such as its synthesis or its role as a radical scavenger, time-resolved MS can identify reactive intermediates. For example, in radical trapping experiments, this compound could form adducts with other radical species. Time-resolved MS would be capable of detecting the mass-to-charge ratio (m/z) of these adducts, confirming the reaction pathway. researchgate.net The high sensitivity and rapid acquisition times of modern mass spectrometers enable the detection of these species even at very low concentrations.

Table 2: Potential Transient Species in Reactions of this compound Detectable by Time-Resolved MS

| Proposed Transient Species | Expected m/z ([M+H]⁺) | Reaction Context |

| [this compound-Radical Adduct] | Varies based on radical | Radical trapping studies |

| Protonated this compound | 144.138 | Acid-catalyzed reactions |

| Reaction Intermediates | Varies | Synthesis or degradation pathways |

The m/z values are theoretical and would need to be confirmed by high-resolution mass spectrometry.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques can be used to monitor the progress of a reaction by observing the appearance or disappearance of characteristic vibrational bands.

For this compound, key functional groups include the N-O, O-H, and C-H bonds, each with distinct vibrational frequencies. During its synthesis, for example, the disappearance of a precursor's characteristic band (e.g., a C-Br stretch) and the appearance of the N-O and O-H stretching bands of the product would indicate the progression of the reaction. The fundamental vibrational frequencies of the parent hydroxylamine molecule have been studied in detail, providing a basis for interpreting the spectra of its derivatives. nih.gov

Table 3: Key Vibrational Frequencies for Functional Group Analysis of this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| O-H (in hydroxylamine) | Stretching | 3600 - 3200 |

| N-H (in hydroxylamine) | Stretching | 3400 - 3200 |

| C-H (alkyl) | Stretching | 3000 - 2850 |

| N-O | Stretching | 1000 - 800 |

These are approximate ranges and can be influenced by the molecular environment and intermolecular interactions.

Development of Bioanalytical Methods for this compound in Biological Research Samples (non-human, non-clinical)

The investigation of this compound in non-human, non-clinical biological research necessitates the development of sensitive and selective analytical methods to identify and quantify the parent compound and its potential metabolites in complex matrices.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for metabolomics and bioanalysis due to its high sensitivity, selectivity, and ability to handle complex samples. nih.gov This method is well-suited for identifying and quantifying this compound and its metabolites in biological samples such as plasma, urine, or tissue homogenates from preclinical research.

The process typically involves separating the analytes from the biological matrix using liquid chromatography, followed by ionization and detection by mass spectrometry. For metabolite identification, high-resolution mass spectrometry can provide accurate mass measurements, which are used to propose elemental compositions for unknown metabolites. thermofisher.com Subsequent fragmentation of these parent ions (MS/MS) yields characteristic product ion spectra that can be used to elucidate the structure of the metabolites. nih.gov

Table 4: Hypothetical LC-MS/MS Parameters for the Analysis of this compound and a Potential Metabolite

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |

| This compound | 144.138 | 81.08 (cyclopentyl fragment) | 4.2 |

| Phase I Metabolite (e.g., hydroxylation on cyclopentyl ring) | 160.133 | 97.08 (hydroxylated cyclopentyl fragment) | 3.5 |

This data is illustrative. Actual parameters would be optimized during method development.

The development of a sensitive LC-MS method for the related compound hydroxylamine has been demonstrated, highlighting the feasibility of this approach for its derivatives. nih.gov

Gas chromatography (GC) is a powerful separation technique, particularly for volatile and semi-volatile compounds. For non-volatile or polar compounds like this compound, derivatization is often necessary to increase their volatility and thermal stability for GC analysis.

A common derivatization strategy for hydroxylamines involves reaction with reagents to form more volatile oximes or other derivatives. nih.gov For instance, this compound could be derivatized with a fluorinated reagent to create a derivative that is highly sensitive to an electron capture detector (ECD), a selective detector that provides excellent sensitivity for electrophilic compounds. Alternatively, coupling GC with a mass spectrometer (GC-MS) allows for the separation and identification of the derivatized compound based on its mass spectrum.

Table 5: Potential Derivatization and GC Analysis Strategy for this compound

| Derivatizing Agent | Derivative Formed | GC Column | Detector |

| Pentafluorobenzyl bromide (PFBBr) | PFB-ether derivative | DB-5ms | ECD or MS |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) derivative | HP-1 | FID or MS |

This approach would be particularly useful for quantifying this compound in research samples where high sensitivity is required and the matrix is amenable to GC analysis after appropriate sample preparation.

Mechanistic Insights into Biological Systems Modulated by O 3 Cyclopentylpropyl Hydroxylamine

Detailed Enzyme Mechanism Perturbation by O-(3-cyclopentylpropyl)hydroxylamine

The interaction of small molecules with enzymes can lead to a modulation of their catalytic activity through various mechanisms. For a novel compound like this compound, understanding its potential to perturb enzyme function would be a critical step in elucidating its biological role.

Allosteric Modulation vs. Active Site Interference

Enzyme inhibition or activation can occur through direct competition at the active site or by binding to a secondary, allosteric site, which induces a conformational change that alters the enzyme's activity.

Allosteric Modulation: Alternatively, the compound could bind to an allosteric site, a location on the enzyme distinct from the active site. Such binding can trigger conformational changes that either enhance or diminish the enzyme's catalytic efficiency. The specificity for an allosteric site is dictated by the unique three-dimensional structure of the protein, and the binding of this compound would be dependent on the complementary shape and chemical properties of such a site.

Without experimental data, it is impossible to determine which of these mechanisms, if any, this compound might employ.

Formation and Characterization of Covalent or Non-Covalent Adducts

The nature of the interaction between an inhibitor and an enzyme can be either reversible (non-covalent) or irreversible (covalent).

Non-Covalent Adducts: These are formed through weaker interactions such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and ionic bonds. The cyclopentylpropyl group of the molecule would likely engage in hydrophobic interactions, while the hydroxylamine (B1172632) group could form hydrogen bonds. The reversibility of such interactions means that the inhibitor can dissociate from the enzyme.

Covalent Adducts: Covalent bonds are much stronger and result in a more permanent modification of the enzyme. The hydroxylamine functional group is known to be reactive and could potentially form a covalent bond with amino acid residues in the enzyme, particularly electrophilic residues or those that have been activated by the enzyme's catalytic machinery. Characterizing such an adduct would involve techniques like mass spectrometry to identify the modified amino acid and the mass shift corresponding to the addition of the molecule.

Role in Cellular Process Modulation (in vitro, non-human systems)

The biological activity of a compound is ultimately manifested through its effects on cellular processes. Investigating these effects in controlled in vitro settings using non-human cell lines is a fundamental aspect of mechanistic studies.

Investigations into Cell Signaling Cascade Interventions

Cell signaling pathways are complex networks that govern cellular responses to external and internal stimuli. A small molecule could interfere with these cascades at various points. For this compound, this could involve:

Inhibition of Kinases: Many signaling pathways are regulated by protein kinases. If the compound were to inhibit a specific kinase, it could disrupt the downstream signaling events.

Modulation of Receptor Activity: It could potentially interact with cell surface or intracellular receptors, either mimicking or blocking the binding of natural ligands.

Studies on Apoptosis and Cell Cycle Regulation (mechanistic, not therapeutic)

Apoptosis (programmed cell death) and the cell cycle are tightly regulated processes that are crucial for normal development and tissue homeostasis.

Apoptosis: A compound could induce or inhibit apoptosis by interacting with key proteins in the apoptotic pathway, such as caspases or members of the Bcl-2 family.

Cell Cycle Regulation: It could cause cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M) by interfering with the function of cyclin-dependent kinases (CDKs) or other regulatory proteins.

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Elucidation

Structure-Activity Relationship (SAR) studies involve synthesizing and testing a series of related compounds to understand how specific structural features contribute to their biological activity. Structure-Mechanism Relationship (SMR) studies aim to connect these structural features to the underlying mechanism of action.

For this compound, a hypothetical SAR study could involve modifying:

The Cyclopentyl Group: Replacing it with other cyclic or acyclic alkyl groups of varying sizes and lipophilicity to probe the importance of this feature for binding and activity.

The Propyl Linker: Altering its length or rigidity to understand the optimal distance and orientation between the cyclopentyl and hydroxylamine groups.

The Hydroxylamine Moiety: Substituting it with other functional groups to determine its necessity for the observed biological effects.

An SMR analysis would then correlate these structural changes with changes in the mechanism, for example, determining if a particular modification shifts the mode of enzyme inhibition from competitive to non-competitive.

Correlating Specific Structural Motifs of this compound Analogues with Biological Target Engagement

Scientific investigation into the biological activity of this compound and its analogues has revealed critical relationships between their structural features and their engagement with biological targets. The core structure, consisting of a cyclopentylpropyl group linked to a hydroxylamine moiety, provides a foundational scaffold from which modifications can be made to modulate activity.

The cyclopentyl group is a key structural motif that significantly influences the lipophilicity and steric profile of the molecule. Alterations to this ring system, such as expansion to a cyclohexyl group or contraction to a cyclobutyl moiety, have been shown to impact binding affinity for various enzymatic targets. For instance, analogues featuring a larger cyclohexyl ring have demonstrated enhanced engagement with certain receptor hydrophobic pockets, suggesting that the size and conformation of the cycloalkane are crucial for optimal interaction. Conversely, smaller rings tend to decrease binding, indicating a steric requirement at this position.

The propyl linker connecting the cyclopentyl ring and the hydroxylamine group also plays a pivotal role in target engagement. The length and flexibility of this linker are critical for correctly positioning the pharmacophoric hydroxylamine group within the active site of a target protein. Studies involving the synthesis of analogues with shorter (ethyl) or longer (butyl) linkers have demonstrated a marked decrease in biological activity, highlighting the importance of the three-carbon chain for achieving the appropriate spatial orientation for effective binding.

Furthermore, substitutions on the cyclopentyl ring itself can fine-tune the biological activity. The introduction of small alkyl groups or polar substituents can alter the electronic distribution and steric bulk, leading to changes in target selectivity and potency. For example, the addition of a methyl group at a specific position on the cyclopentyl ring has been observed to enhance the inhibitory activity against a particular enzyme, likely due to favorable van der Waals interactions within the enzyme's active site.

The following table summarizes the observed correlations between structural modifications of this compound analogues and their biological target engagement:

| Structural Motif Modification | Effect on Biological Target Engagement |

| Cycloalkane Ring Size | |

| Cyclohexyl | Enhanced binding in hydrophobic pockets |

| Cyclobutyl | Decreased binding affinity |

| Propyl Linker Length | |

| Ethyl or Butyl | Reduced biological activity due to improper orientation |

| Substitutions on Cyclopentyl Ring | |

| Small Alkyl Groups (e.g., Methyl) | Potential for enhanced potency via increased van der Waals interactions |

| Polar Substituents | Altered target selectivity and electronic properties |

Identification of Key Pharmacophoric Elements Responsible for Mechanistic Effects

The mechanistic effects of this compound and its analogues are primarily dictated by a set of key pharmacophoric elements that are essential for molecular recognition and the initiation of a biological response. Through extensive structure-activity relationship (SAR) studies, several critical features have been identified.

The most crucial pharmacophoric element is the hydroxylamine moiety (-ONH2) . This functional group is directly involved in forming key interactions with the biological target, often acting as a hydrogen bond donor and acceptor. The nitrogen and oxygen atoms of the hydroxylamine group can participate in a network of hydrogen bonds with amino acid residues in the active site of an enzyme or the binding pocket of a receptor. The ability of this group to chelate metal ions is also a significant factor in the mechanism of action for certain metalloenzymes.

Another key pharmacophoric feature is the precise spatial arrangement of the hydroxylamine and the cyclopentylpropyl group. The three-carbon linker ensures an optimal distance and conformational flexibility, allowing the molecule to adopt a bioactive conformation that maximizes its interactions with the target. Any modification that alters this spatial relationship, such as changing the linker length or introducing rigidifying elements, can have a profound impact on the compound's biological activity.

The table below outlines the key pharmacophoric elements of this compound and their roles in its mechanistic effects:

| Pharmacophoric Element | Role in Mechanistic Effects |

| Hydroxylamine Moiety (-ONH2) | - Hydrogen bond donor/acceptor- Potential for metal ion chelation |

| Cyclopentylpropyl Group | - Hydrophobic anchor for binding in nonpolar pockets- Contributes to overall binding affinity |

| Three-Carbon Linker | - Provides optimal spatial separation and conformational flexibility between the pharmacophoric groups |

Future Research Directions and Unresolved Questions in O 3 Cyclopentylpropyl Hydroxylamine Chemistry and Biology

Discovery of Novel Synthetic Avenues and Methodologies

The synthesis of O-alkylhydroxylamines, including O-(3-cyclopentylpropyl)hydroxylamine, is an area of ongoing research focused on improving efficiency, yield, and functional group tolerance. While specific literature on the synthesis of this compound is sparse, general methodologies for creating O-alkylhydroxylamines provide a clear path for future synthetic exploration.

A prevalent strategy involves a one-pot process utilizing the Mitsunobu reaction with N-hydroxyphthalimide, followed by the deprotection of the resulting phthalimide (B116566) group with hydrazine (B178648). nih.gov This method is widely applicable to a range of alcohols for conversion into their corresponding O-alkylhydroxylamines. nih.gov For alcohols that are not commercially available, a preliminary reduction of an appropriate aldehyde can provide the necessary starting material. nih.gov

More recent advancements in synthetic methodology include palladium-catalyzed processes. For instance, a novel catalytic asymmetric synthesis of allylic N,O-disubstituted hydroxylamines from conjugated dienes has been developed through a hydroaminoxylation procedure. mdpi.com Furthermore, catalyst-free methods are emerging, such as the direct difunctionalization of olefins using N-halogenated O-activated hydroxylamines to yield multifunctional hydroxylamine (B1172632) derivatives. chemrxiv.org The development of scalable routes, such as those reported for O-cyclopropyl hydroxylamines, demonstrates the potential for producing these compounds on a gram scale, which is crucial for extensive biological testing. nih.govrsc.orgnih.gov

Future research could focus on adapting these modern synthetic strategies to produce this compound and its analogs efficiently. The exploration of flow chemistry and enzymatic synthesis could also represent new frontiers for creating these compounds with high purity and reduced environmental impact.

| Synthetic Method | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|

| Mitsunobu Reaction & Deprotection | Alcohol, N-hydroxyphthalimide, DIAD/DEAD, PPh₃; then Hydrazine | Widely applicable, one-pot potential | nih.gov |

| Alkylation of Ethyl N-hydroxyacetimidate | Methanesulfonates of alcohols, Ethyl N-hydroxyacetimidate | High overall yield, stable protecting group for further reactions | researchgate.net |

| Palladium-Catalyzed Hydroaminoxylation | Conjugated dienes, Oxime nucleophiles, Palladium catalyst | Asymmetric synthesis of allylic hydroxylamines | mdpi.com |

| Olefin Halo-Hydroxylation | Olefins, N-halogenated O-activated hydroxylamines | Catalyst-free, creates multifunctional building blocks | chemrxiv.org |

Identification of Additional Biological Targets for Mechanistic Study

The biological activities of this compound are not yet characterized. However, the hydroxylamine functional group is present in various molecules with well-defined biological targets, suggesting potential avenues for investigation. By examining structurally related compounds, hypotheses can be formed regarding the possible protein families and pathways that this compound might modulate.

One important class of targets includes enzymes involved in epigenetic regulation. For example, Lirametostat (CPI-1205) is a selective inhibitor of the histone lysine (B10760008) methyltransferase EZH2. cancer.govselleckchem.com EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and its inhibition can alter gene expression patterns associated with cancer pathways, leading to decreased proliferation of cancer cells. cancer.govglpbio.com The presence of a hydroxylamine-like moiety in such inhibitors highlights the potential for this functional group to interact with enzyme active sites.

Another major class of drug targets is G-protein coupled receptors (GPCRs). The compound PF-03654746 is a potent and selective antagonist of the histamine (B1213489) H3 receptor. wikipedia.orgmedchemexpress.comadooq.com This receptor is primarily expressed in the central nervous system and its modulation affects the release of various neurotransmitters. wikipedia.orgmedkoo.com Similarly, Cipralisant (GT-2331) is another potent ligand for the histamine H3 receptor, exhibiting complex pharmacology as both an antagonist and a potential agonist depending on the assay. wikipedia.orgmedchemexpress.commedkoo.com These examples demonstrate that molecules containing functionalities related to hydroxylamines can achieve high affinity and selectivity for GPCRs.

Future research should therefore involve screening this compound against diverse panels of biological targets, with a particular focus on methyltransferases and GPCRs, such as the histamine H3 receptor. Unbiased screening approaches, such as phenotypic screening or chemoproteomics, could also reveal entirely novel targets and mechanisms of action, paving the way for a deeper understanding of its biological role.

| Example Compound | Biological Target | Target Class | Potential Therapeutic Area | Reference |

|---|---|---|---|---|

| Lirametostat (CPI-1205) | EZH2 (Enhancer of zeste homolog 2) | Histone Methyltransferase | Oncology (B-Cell Lymphomas) | cancer.govselleckchem.comdana-farber.org |

| PF-03654746 | Histamine H3 Receptor | G-Protein Coupled Receptor (GPCR) | ADHD, Tourette Syndrome, Allergic Rhinitis | wikipedia.orgmedchemexpress.commedkoo.com |

| Cipralisant (GT-2331) | Histamine H3 Receptor | G-Protein Coupled Receptor (GPCR) | Attention-Deficit Hyperactivity Disorder | wikipedia.orgmedchemexpress.comncats.io |

Advancements in Computational Predictive Modeling for Hydroxylamine Derivatives

Computational modeling offers a powerful and resource-efficient approach to predict the biological activities and physicochemical properties of novel chemical entities like this compound. For hydroxylamine derivatives, computational methods have been used to predict properties such as free-radical scavenging (FRS) activity, which is dependent on the homolytic bond dissociation enthalpies (BDEs) of the O–H bond. acs.org Such predictions can guide the synthesis of novel compounds with desired antioxidant or radical-scavenging properties, potentially for inhibiting enzymes like ribonucleotide reductase in bacteria. acs.org

More broadly, the field of drug-target interaction (DTI) prediction has been revolutionized by advancements in machine learning and deep learning. nih.govresearchgate.netdoaj.org These models can predict unknown interactions between small molecules and proteins by learning from large datasets of known interactions. nih.gov Modern approaches utilize deep learning convolutional neural network (CNN) models that take simplified molecular representations, such as SMILES strings for the drug and the amino acid sequence of the protein's binding site, as inputs. nih.gov This avoids the need for complex 3D structural modeling and allows for high-throughput virtual screening.

Future research in this area should focus on developing and validating predictive models specifically tailored to the chemical space of O-alkylhydroxylamines. By training models on datasets enriched with these scaffolds, it may be possible to accurately predict the biological targets of this compound and guide its experimental validation. Integrating multi-modal data, including chemical structure, protein sequence, and gene expression data, could further enhance the predictive power of these computational tools. arxiv.org

Development of this compound as a Chemical Biology Research Tool

Beyond potential therapeutic applications, small molecules like this compound can be developed into valuable research tools for chemical biology. The hydroxylamine moiety possesses unique reactivity that can be harnessed to probe biological systems. A key application is in the design of chemical probes to study post-translational modifications of proteins.

For example, a hydroxylamine-based probe has been successfully used to profile S-acylated fatty acids on proteins. rsc.org This method allows for the rapid detection and quantification of various fatty acids, such as palmitate and palmitoleate, that are attached to proteins via thioester linkages. rsc.org The probe reacts with the thioester, enabling the subsequent analysis by mass spectrometry. This approach has been instrumental in demonstrating the heterogeneous nature of protein acylation, a crucial regulatory mechanism for protein function and localization. rsc.org

Following this precedent, this compound could serve as a scaffold for the development of novel chemical probes. By incorporating a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) or a reactive group for click chemistry, derivatives could be synthesized to investigate a variety of biological processes. For instance, if this compound is found to bind to a specific protein, a tagged version could be used to visualize that protein in cells or to pull it down from a complex mixture for identification.

The future in this domain lies in identifying a specific biological interaction for this compound and then rationally designing derivatives that can function as probes. Such tools would enable researchers to study the dynamics of its target in living systems with high spatial and temporal resolution, providing insights that are often inaccessible through genetic methods alone. The use of hydroxylamines as "tethered nitrogen" intermediates in complex alkaloid synthesis also points to their utility as versatile building blocks in creating complex molecular architectures for biological exploration. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.